molecular formula C27H28Br2N4O2S B8531109 N-[1-(3-benzyl-6-bromo-4-oxothieno[2,3-d]pyrimidin-2-yl)propyl]-4-bromo-N-[2-(dimethylamino)ethyl]benzamide

N-[1-(3-benzyl-6-bromo-4-oxothieno[2,3-d]pyrimidin-2-yl)propyl]-4-bromo-N-[2-(dimethylamino)ethyl]benzamide

Cat. No.: B8531109
M. Wt: 632.4 g/mol
InChI Key: CQDXPGYBLOZZNZ-UHFFFAOYSA-N
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Description

N-[1-(3-benzyl-6-bromo-4-oxothieno[2,3-d]pyrimidin-2-yl)propyl]-4-bromo-N-[2-(dimethylamino)ethyl]benzamide is a complex organic compound with a unique structure that includes a thienopyrimidine core, bromine atoms, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-benzyl-6-bromo-4-oxothieno[2,3-d]pyrimidin-2-yl)propyl]-4-bromo-N-[2-(dimethylamino)ethyl]benzamide typically involves multiple steps, including the formation of the thienopyrimidine core, bromination, and subsequent functionalization. Common synthetic routes may involve:

    Formation of the Thienopyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Bromination: Introduction of bromine atoms using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.

    Functionalization: Attachment of benzyl, propyl, and dimethylaminoethyl groups through various organic reactions, including alkylation and amidation.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-benzyl-6-bromo-4-oxothieno[2,3-d]pyrimidin-2-yl)propyl]-4-bromo-N-[2-(dimethylamino)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

N-[1-(3-benzyl-6-bromo-4-oxothieno[2,3-d]pyrimidin-2-yl)propyl]-4-bromo-N-[2-(dimethylamino)ethyl]benzamide has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific biological pathways.

    Organic Synthesis: Utilized as a building block for the synthesis of more complex molecules.

    Biological Studies: Investigated for its biological activity and potential therapeutic effects.

    Industrial Applications: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(3-benzyl-6-bromo-4-oxothieno[2,3-d]pyrimidin-2-yl)propyl]-4-bromo-N-[2-(dimethylamino)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Thienopyrimidines: Compounds with a similar core structure but different substituents.

    Brominated Aromatics: Compounds containing bromine atoms attached to aromatic rings.

    Amides: Compounds with similar amide functional groups.

Uniqueness

N-[1-(3-benzyl-6-bromo-4-oxothieno[2,3-d]pyrimidin-2-yl)propyl]-4-bromo-N-[2-(dimethylamino)ethyl]benzamide is unique due to its specific combination of functional groups and structural features, which may confer distinct biological and chemical properties compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C27H28Br2N4O2S

Molecular Weight

632.4 g/mol

IUPAC Name

N-[1-(3-benzyl-6-bromo-4-oxothieno[2,3-d]pyrimidin-2-yl)propyl]-4-bromo-N-[2-(dimethylamino)ethyl]benzamide

InChI

InChI=1S/C27H28Br2N4O2S/c1-4-22(32(15-14-31(2)3)26(34)19-10-12-20(28)13-11-19)24-30-25-21(16-23(29)36-25)27(35)33(24)17-18-8-6-5-7-9-18/h5-13,16,22H,4,14-15,17H2,1-3H3

InChI Key

CQDXPGYBLOZZNZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=NC2=C(C=C(S2)Br)C(=O)N1CC3=CC=CC=C3)N(CCN(C)C)C(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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CCC(NCCN(C)C)c1nc2sc(Br)cc2c(=O)n1Cc1ccccc1
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Synthesis routes and methods II

Procedure details

A solution of 4-bromobenzoyl chloride (19 mg, 0.085 mmol, 1 equiv) in dichloromethane (1 mL) was added to a solution of 3-benzyl-6-bromo-2-(1-{[2-(dimethylamino)ethyl]amino}propyl)thieno[2,3-d]pyrimidin-4(3H)-one (2-8, 38 mg, 0.085 mmol, 1 equiv) and N,N-diisopropylethylamine (11 mg, 0.085 mmol, 1 equiv) in dichloromethane (5 mL), and the resulting reaction mixture was stirred under ambient conditions for 1 h. The reaction mixture was washed with saturated aqueous NaHCO3 solution, and brine, then dried (MgSO4) and concentrated. The residue was purified by reverse-phase LC (H2O/CH3CN gradient w/0.1% TFA present) to provide N-[1-(3-benzyl-6-bromo-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)propyl]bromo-N-[2-(dimethylamino)ethyl]benzamide (2-10) as a colorless foam. 1H NMR (500 MHz, CDCl3) δ 7.55 (m, 3H), 7.31 (m, 5H), 7.14 (m, 2H), 6.04 (d, J=15.4 Hz, 1H), 5.92 (m, 1H), 5.12 (d, J=15.4 Hz, 1H), 3.37 (m, 2H), 2.05 (m, 4 H), 1.83 (m, 6H), 0.65 (m, 3H).
Quantity
19 mg
Type
reactant
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3-benzyl-6-bromo-2-(1-{[2-(dimethylamino)ethyl]amino}propyl)thieno[2,3-d]pyrimidin-4(3H)-one
Quantity
38 mg
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11 mg
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